molecular formula C12H18N2O2 B8326121 2-Amino-6-tert-butyloxycarbamoyltoluene

2-Amino-6-tert-butyloxycarbamoyltoluene

Cat. No. B8326121
M. Wt: 222.28 g/mol
InChI Key: OYRSWEMMJWLNTL-UHFFFAOYSA-N
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Patent
US06017924

Procedure details

This compound was prepared from 6-tert-butyloxycarbamoyl-2-nitrotoluene (4.60 g, 18.2 mmol) in a manner similar to that described for 3-tert-butyloxycarbamoylaniline (EXAMPLE 13), affording 4.00 g (99%) of the desired aniline as a colorless oil. Data for 2-amino-6-tert-butyloxycarbamoyltoluene: 1H NMR (400 MHz, CDCl3) 7.04 and 6.81 (br δ of ABq, 2H, JAB =8.0 Hz, JA =0 Hz, JB =7.9 Hz, 4,5-H), 6.49 (d, 1H, J=8.3 Hz, 3-H), 6.26 (br s, 1H, NH), 3.61 (br s, 2H, NH2), 2.02 (s, 3H, 1-CH3), 1.51 [s, 9H, (CH3)3CO)].
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
3-tert-butyloxycarbamoylaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][NH:6][C:7]([C:9]1[C:14]([CH3:15])=[C:13]([N+:16]([O-])=O)[CH:12]=[CH:11][CH:10]=1)=[O:8])([CH3:4])([CH3:3])[CH3:2].C(ONC(C1C=C(C=CC=1)N)=O)(C)(C)C>>[NH2:16][C:13]1[CH:12]=[CH:11][CH:10]=[C:9]([C:7](=[O:8])[NH:6][O:5][C:1]([CH3:2])([CH3:3])[CH3:4])[C:14]=1[CH3:15]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)(C)(C)ONC(=O)C1=CC=CC(=C1C)[N+](=O)[O-]
Step Two
Name
3-tert-butyloxycarbamoylaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)ONC(=O)C=1C=C(N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC=C1)C(NOC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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